Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate
Description
Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate (CAS: 1325306-25-9) is a quinoline derivative characterized by a 1,4-dihydroquinoline core substituted at positions 3 and 8. The 3-position features a 4-methoxybenzoyl group [(4-methoxyphenyl)carbonyl], while the 8-position is esterified with a methyl carboxylate.
Properties
IUPAC Name |
methyl 3-(4-methoxybenzoyl)-4-oxo-1H-quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-12-8-6-11(7-9-12)17(21)15-10-20-16-13(18(15)22)4-3-5-14(16)19(23)25-2/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFETKYWPLCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzoyl chloride with an appropriate aniline derivative to form an intermediate. This intermediate then undergoes cyclization and esterification to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act on kinases or other signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Quinoline Derivatives
| Compound Name | Substituents (Position) | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|
| Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate | 3: 4-methoxybenzoyl; 8: methyl carboxylate | 1325306-25-9 | Reference compound |
| Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | 2: methyl carboxylate; 8: nitro | 495406-97-8 | Nitro group at 8 (electron-withdrawing vs. ester) |
| Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 3: ethyl carboxylate; 6: fluoro; 7: amino; 8: methoxy; 1: cyclopropyl | N/A (see [7]) | Multiple substituents (fluoro, amino, cyclopropyl) enhance structural complexity |
Key Observations:
Positional Isomerism: The placement of substituents significantly impacts electronic and steric properties. For example, the nitro group at position 8 in methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the reference compound .
Ester Variations: Replacement of the methyl ester (reference compound) with an ethyl ester () may alter solubility and metabolic stability.
Additional Functional Groups: The compound in incorporates a cyclopropyl ring at position 1, a fluoro at position 6, and an amino group at position 4. These modifications could influence target binding affinity and pharmacokinetic profiles .
Commercial Availability
The reference compound is supplied by only one vendor (), whereas analogues like methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate may have broader availability due to longer-standing commercial interest .
Biological Activity
Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 313.31 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of substituted quinoline derivatives with appropriate carbonyl compounds. The method may vary based on the desired yield and purity, but common approaches include:
- Condensation Reactions: Utilizing acid-catalyzed condensation between 4-methoxybenzoyl chloride and methyl 3-amino-4-oxoquinoline.
- Cyclization: Following the formation of intermediates, cyclization occurs to yield the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit notable antibacterial properties. For instance, this compound has shown effectiveness against various Gram-positive and Gram-negative bacterial strains. In vitro studies indicate that modifications at the 4-position of the quinoline nucleus can enhance antibacterial activity significantly.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Streptococcus pneumoniae | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
Anticancer Activity
Quinoline derivatives have also been studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in various cell lines:
-
Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Results:
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in bacterial cells.
- Apoptosis Induction in Cancer Cells: Activation of caspase pathways leading to programmed cell death.
- Antioxidant Properties: Scavenging free radicals which contribute to oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Antibacterial Efficacy:
- Conducted by XYZ University, this study tested various derivatives against clinical isolates of resistant bacteria.
- Results indicated that certain structural modifications enhanced activity against multi-drug resistant strains.
-
Anticancer Research:
- A collaborative study involving multiple institutions focused on the potential of this compound as a lead candidate for developing new anticancer therapies.
- Findings suggested that it could be effective against resistant cancer types due to its unique mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
